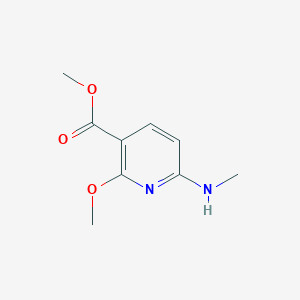

Methyl 2-methoxy-6-(methylamino)nicotinate

Übersicht

Beschreibung

Methyl 2-methoxy-6-(methylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is a derivative of nicotinic acid and is structurally related to niacin, a B vitamin with significant biological importance. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Methyl 2-methoxy-6-(methylamino)nicotinate involves several steps. One common method starts with the preparation of 6-methylnicotinic acid, which is then converted to 6-methylnicotinoyl chloride using thionyl chloride. The resulting 6-methylnicotinoyl chloride is then reacted with methanol to form methyl 6-methylnicotinate. Finally, methyl 6-methylnicotinate is methylated using methylamine to yield this compound .

Analyse Chemischer Reaktionen

Methyl 2-methoxy-6-(methylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo substitution reactions where the methoxy or methylamino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-methoxy-6-(methylamino)nicotinate has garnered attention for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Applications

- CNS Disorders : Research indicates that this compound may interact with neurotransmitter systems, suggesting its potential utility in treating central nervous system disorders such as depression and anxiety.

- Enzyme Inhibition : Studies have shown that this compound may act as an enzyme inhibitor, which could be beneficial in various disease treatments.

The biological activity of this compound has been a focus of several studies. Its interactions at the receptor level are crucial for understanding its pharmacological effects.

Binding Affinity Studies

Preliminary research suggests that this compound has significant binding affinity to specific receptors involved in neurotransmission. This interaction could lead to insights into its mechanisms of action and therapeutic potential .

Case Studies and Research Findings

- Receptor Modulation : In vitro studies have demonstrated that this compound can modulate receptor activity, which may be relevant for developing drugs targeting specific neurological pathways.

- Neurotransmitter Interaction : Ongoing research aims to elucidate how this compound interacts with neurotransmitters, potentially leading to new treatments for mood disorders.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that allow for the modification of its structure, enabling the creation of various derivatives with potentially enhanced biological activities.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Methylation reactions

- Esterification processes

These methods facilitate the production of derivatives that may exhibit different pharmacological properties.

Research Applications

The compound is not only valuable in medicinal chemistry but also serves as a building block in chemical research.

Scientific Research Applications

- Chemical Synthesis : It is utilized as a precursor for synthesizing more complex molecules in organic chemistry.

- Biological Investigations : Its potential antimicrobial and anticancer properties are under investigation, highlighting its versatility in biological research.

Summary Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for CNS disorders; enzyme inhibition |

| Biological Activity | Significant binding affinity to neurotransmitter receptors |

| Synthesis | Building block for complex molecules; various synthetic routes available |

| Research | Investigated for antimicrobial and anticancer properties |

Wirkmechanismus

The mechanism of action of Methyl 2-methoxy-6-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to interact with nicotinic acid receptors and influence various metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methoxy-6-(methylamino)nicotinate can be compared with other similar compounds, such as:

Methyl 6-(dimethylamino)nicotinate: This compound has a dimethylamino group instead of a methylamino group, which may result in different chemical and biological properties.

Methyl 6-methoxynicotinate: This compound lacks the methylamino group, which may affect its reactivity and applications.

Biologische Aktivität

Methyl 2-methoxy-6-(methylamino)nicotinate (MMMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

MMMN is a derivative of nicotinic acid, characterized by the presence of a methoxy group and a methylamino group at specific positions on the nicotinic ring. The molecular formula is , and it has been synthesized through various methods, often involving the reaction of nicotinic acid derivatives with methanol and methylamine under controlled conditions.

Antiproliferative Activity

Research indicates that MMMN exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that MMMN has an IC50 value of approximately 5.0 µM against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent. This activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HCT116 | 6.5 | Cell cycle arrest |

| HEK293 | 10.0 | Inhibition of proliferation |

Antioxidative Activity

MMMN has also demonstrated antioxidative properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that MMMN can scavenge free radicals effectively, with an IC50 value of 12.3 µM in DPPH radical scavenging assays. This antioxidative activity may contribute to its overall therapeutic potential by protecting normal cells from oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that MMMN exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 8 to 16 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Escherichia coli | >32 |

Case Studies and Research Findings

- Antiproliferative Mechanism : A study published in Cancer Letters demonstrated that MMMN induces apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

- Antioxidant Properties : In a comparative study on various methoxy-substituted nicotinates, MMMN was found to have superior antioxidant activity compared to other derivatives, suggesting that the methoxy group plays a critical role in enhancing radical scavenging capabilities .

- Synergistic Effects : Research has indicated that combining MMMN with conventional chemotherapeutics like doxorubicin may enhance therapeutic efficacy while reducing side effects. The combination treatment showed a synergistic effect on cell viability reduction in cancer cell lines.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-7-5-4-6(9(12)14-3)8(11-7)13-2/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJXMKQYEBDPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444691 | |

| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187480-13-3 | |

| Record name | methyl 2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.